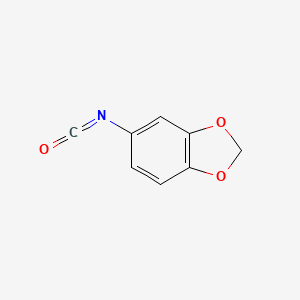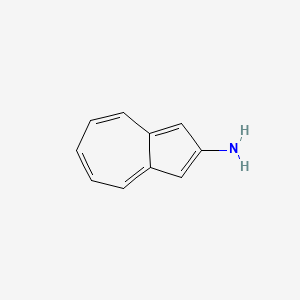
Allyl(4-methoxyphenyl)dimethylsilane
Übersicht
Beschreibung
Allyl(4-methoxyphenyl)dimethylsilane, also known as Allyldimethyl(4-methoxyphenyl)silane, is a chemical compound with the molecular formula C12H18OSi . It has an average mass of 222.356 Da and a monoisotopic mass of 222.107605 Da .
Molecular Structure Analysis
The molecular structure of Allyl(4-methoxyphenyl)dimethylsilane consists of an allyl group (CH2=CH-CH2-), a dimethylsilyl group ((CH3)2Si-), and a 4-methoxyphenyl group (C6H4OCH3) connected together .Physical And Chemical Properties Analysis
Allyl(4-methoxyphenyl)dimethylsilane has a density of 0.935 g/mL at 25°C (lit.) and a boiling point of 253°C (lit.) . Its refractive index is n20/D 1.519 (lit.) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Cross-Coupling Reactions
Allyl(4-methoxyphenyl)dimethylsilane is utilized in organic synthesis, particularly in cross-coupling reactions. It serves as a reagent that can introduce allyl groups into organic molecules, which is a crucial step in the synthesis of complex organic compounds. This silane compound can participate in reactions such as the Heck reaction, where it can allylate aryl halides under palladium catalysis .
Material Science: Precursor for Silicon-Containing Polymers
In material science, this compound is a valuable precursor for silicon-containing polymers. These polymers have diverse applications, including high-temperature resistant materials, coatings, and electronics. The allyl group in the compound provides a reactive site for polymerization, allowing for the creation of polymers with specific properties .
Pharmaceutical Research: Drug Modification
The pharmaceutical industry can use Allyl(4-methoxyphenyl)dimethylsilane for drug modification. The methoxyphenyl group is a common moiety in many drug molecules, and the introduction of the allyl group can alter the drug’s properties, such as solubility and bioavailability. This modification can lead to the development of new drug candidates with improved efficacy .
Catalysis: Ligand for Transition Metal Catalysts
This silane compound can act as a ligand for transition metal catalysts. The silicon-containing ligands are known to stabilize transition metal complexes and can enhance the activity and selectivity of the catalysts in various organic transformations. This application is particularly relevant in the development of new catalytic processes for industrial chemistry .
Surface Chemistry: Hydrophobic Surface Treatment
Allyl(4-methoxyphenyl)dimethylsilane can be applied in surface chemistry to create hydrophobic surfaces. When applied to a surface, it can form a thin, protective layer that repels water, which is beneficial for creating water-resistant coatings on various materials, including metals, glass, and polymers .
Analytical Chemistry: Derivatization Agent for Chromatography
In analytical chemistry, this compound is used as a derivatization agent for chromatography. It can modify hydroxyl or carboxyl groups in analytes to improve their volatility or detection properties in gas chromatography or liquid chromatography-mass spectrometry (LC-MS) analyses .
Nanotechnology: Synthesis of Silicon-Based Nanomaterials
The synthesis of silicon-based nanomaterials often requires organosilicon compounds like Allyl(4-methoxyphenyl)dimethylsilane. These nanomaterials have potential applications in electronics, photonics, and as sensors. The compound can be used to introduce organic functional groups onto the surface of silicon nanoparticles, enhancing their functionality and compatibility with organic systems .
Environmental Science: Intermediate for Silica-Based Sensors
Lastly, in environmental science, this compound can serve as an intermediate for the synthesis of silica-based sensors. These sensors can detect various environmental pollutants and are essential tools for monitoring and controlling environmental quality. The allyl group in the compound provides a functional handle for further chemical modifications necessary for sensor development .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OSi/c1-5-10-14(3,4)12-8-6-11(13-2)7-9-12/h5-9H,1,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKRXBQZYQZFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407983 | |
| Record name | Allyl(4-methoxyphenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl(4-methoxyphenyl)dimethylsilane | |
CAS RN |
68469-60-3 | |
| Record name | Allyl(4-methoxyphenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl(4-methoxyphenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B1588148.png)





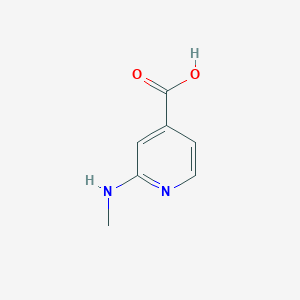

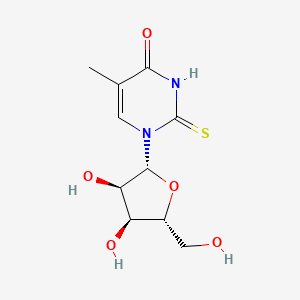
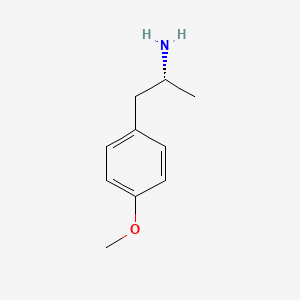
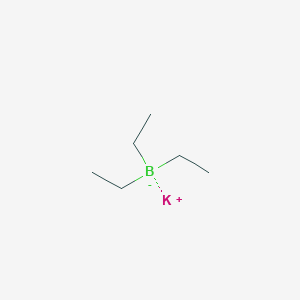
![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)
